molecular formula C31H28ClN3O4 B15174579 CID 4885736

CID 4885736

Cat. No.: B15174579
M. Wt: 542.0 g/mol
InChI Key: GKIKOHDMJGPJMJ-UHFFFAOYSA-N
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Description

No evidence explicitly describes CID 4885736. For example:

  • and list other CIDs (e.g., CID 5469634 for ginkgolic acid and CID 101283546 for oscillatoxin D) but omit this compound .

Properties

Molecular Formula

C31H28ClN3O4

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C31H28ClN3O4/c1-3-39-24-13-7-4-9-19(24)27(36)25-23-12-8-14-35(23)31(21-16-18(32)15-17(2)26(21)34-29(31)38)30(25)20-10-5-6-11-22(20)33-28(30)37/h4-7,9-11,13,15-16,23,25H,3,8,12,14H2,1-2H3,(H,33,37)(H,34,38)

InChI Key

GKIKOHDMJGPJMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C(=CC(=C7)Cl)C)NC4=O

Origin of Product

United States

Chemical Reactions Analysis

CID 4885736 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 4885736 has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: It may be used in studies to understand biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: this compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 4885736 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Examples include:

(a) Structural Comparison

  • uses 2D/3D structural overlays to compare substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) .
  • compares oscillatoxin derivatives (e.g., CID 185389 vs. CID 156582093) to illustrate methylation and functional group variations .

(b) Functional and Analytical Comparison

  • Mass Spectrometry: and compare collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for analyzing compounds like ginsenosides and ubiquitinated proteins .

Data Limitations and Recommendations

Missing Structural Data: No structural formula, molecular weight, or spectral data (e.g., GC-MS, NMR) are provided for CID 4885732.

Contextual Ambiguity : The term "CID" is used ambiguously (e.g., compound identifier vs. medical condition), complicating interpretation.

Source Gaps : The evidence focuses on NLP models (e.g., BERT, Transformer) and unrelated biochemical studies, omitting CID 4885734.

Proposed Approach for Future Research

To address this gap:

Verify the CID : Confirm the accuracy of "4885736" via PubChem or chemical databases.

Expand Sources : Consult specialized journals (e.g., Journal of Cheminformatics) or analytical studies using CID-based comparisons.

Leverage Analogous Methods : Apply techniques from and (structural overlays, mass spectrometry) to compare CID 4885736 with analogs if data becomes available.

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